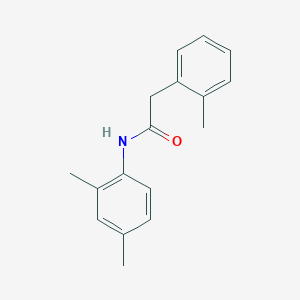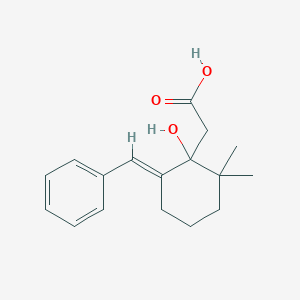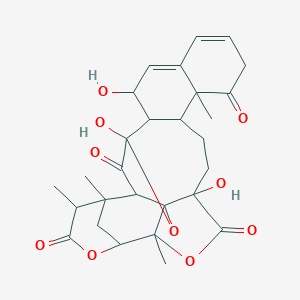
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide, commonly known as DPA, is a chemical compound that belongs to the class of acetamides. It is used extensively in scientific research due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by DPA results in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
DPA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, DPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA in lab experiments is its high purity and stability. Additionally, DPA is relatively inexpensive and readily available, making it a popular choice for scientific research. However, one limitation of using DPA is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of DPA in scientific research. One area of interest is its potential use in the treatment of cancer. DPA has been found to have anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, DPA may have potential in the treatment of other diseases, such as autoimmune disorders and chronic pain. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.
Conclusion:
In conclusion, DPA is a unique chemical compound that has been extensively used in scientific research due to its anti-inflammatory, analgesic, and antipyretic effects. It has potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. While DPA has advantages in lab experiments, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.
Synthesemethoden
The synthesis of DPA involves the reaction of 2,4-dimethylphenylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DPA. This method is efficient and yields high-quality DPA suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
DPA has been widely used in scientific research due to its unique properties and mechanisms of action. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, DPA has been found to have potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
Eigenschaften
Produktname |
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-8-9-16(14(3)10-12)18-17(19)11-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
AHRHCDLSORAEMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)


![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
